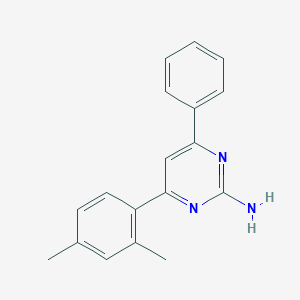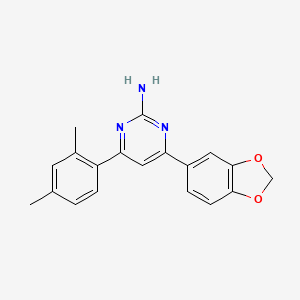
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, also known as 3-methoxy-4-(2,4-dimethylphenyl)pyrimidin-2-amine, is an organic compound with a molecular formula of C13H15N3O. It is a colorless crystalline solid that is soluble in water, ethanol, and acetone. This compound has been studied for its potential applications in pharmaceuticals, agrochemicals, and biotechnology.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound binds to enzymes and disrupts their normal function. It is also believed that the compound may inhibit the activity of certain proteins involved in the synthesis of cell wall components, leading to the death of the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to have antifungal activity in vitro, suggesting that it may have a similar effect in vivo. In addition, it has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity profile. However, it is important to note that the compound has a relatively low solubility in water, which can make it difficult to use in some experiments.
Future Directions
The potential applications of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are numerous. Future research could focus on further elucidating its mechanism of action, exploring its potential as an insecticide, and exploring its potential as an enzyme inhibitor. Additionally, further research could investigate its potential as an antifungal agent, as well as its potential as an antibacterial agent. Finally, further research could explore the potential of this compound as a therapeutic agent for a variety of diseases.
Synthesis Methods
The synthesis of 4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is typically accomplished via a two-step process. The first step involves the condensation of 2,4-dimethylphenol with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The second step involves the addition of a secondary amine, such as aniline, to the resulting intermediate. The reaction is typically carried out in aqueous solution at room temperature.
Scientific Research Applications
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in pharmaceuticals, agrochemicals, and biotechnology. In the pharmaceutical field, this compound has been researched as a potential antifungal agent. In the agrochemical field, it has been studied as a potential insecticide. In biotechnology, it has been studied as a potential enzyme inhibitor.
properties
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-7-8-16(13(2)9-12)18-11-17(21-19(20)22-18)14-5-4-6-15(10-14)23-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWIWOREHIAXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














